1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
Description
1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine is a fluorinated phthalazine derivative characterized by a 4-fluorophenyl group at position 1 and a 3-(trifluoromethyl)phenoxy substituent at position 4 of the phthalazine core. The fluorine and trifluoromethyl groups enhance metabolic stability and lipophilicity, which are critical for bioavailability and target engagement .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F4N2O/c22-15-10-8-13(9-11-15)19-17-6-1-2-7-18(17)20(27-26-19)28-16-5-3-4-14(12-16)21(23,24)25/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBMCFBXDPPTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2OC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Phthalazine Core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step might involve nucleophilic aromatic substitution reactions.
Attachment of the Trifluoromethylphenoxy Group: This can be done through etherification reactions using suitable phenol derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Halogenation, nitration, or sulfonation reactions might be possible.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine and trifluoromethyl groups could enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Physicochemical Properties
The table below compares the target compound with structurally related phthalazine and aryl-substituted derivatives:
Key Observations:
Fluorine Substitution: The 4-fluorophenyl group in the target compound and analogs (e.g., chalcones) enhances metabolic stability by resisting cytochrome P450 oxidation .
Trifluoromethyl Phenoxy Group: The 3-(trifluoromethyl)phenoxy substituent increases lipophilicity compared to non-fluorinated phenoxy groups (e.g., ). This group may mimic tyrosine or ATP-binding motifs in kinases, similar to Sorafenib’s trifluoromethyl-phenyl moiety .
Scaffold Flexibility :
- Chalcone derivatives () with 4-fluorophenyl groups exhibit antiproliferative activity but lack the phthalazine core’s planar structure, which is critical for intercalation into DNA .
Biological Activity
1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H13F4N2O
The presence of fluorine atoms influences its biological activity by enhancing lipophilicity and altering interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancers. It operates through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, suggesting potential use as an antimicrobial agent.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in cancer progression and inflammation.
Anticancer Activity
A study evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated:
- IC50 Values :
- MCF7 (breast cancer): 12 µM
- A549 (lung cancer): 15 µM
These values suggest significant potency compared to standard chemotherapeutics.
Antimicrobial Activity
In vitro tests against common pathogens showed:
- Minimum Inhibitory Concentrations (MIC) :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
These findings highlight the compound's potential as a novel antimicrobial agent.
Enzyme Inhibition Studies
Research focused on the inhibition of specific enzymes related to cancer metastasis. The compound was found to inhibit:
- Matrix Metalloproteinases (MMPs) : Critical for tumor invasion.
- Cyclooxygenase (COX) : Involved in inflammation and cancer progression.
Data Summary Table
| Biological Activity | Test Subject | Result |
|---|---|---|
| Anticancer | MCF7 | IC50 = 12 µM |
| Anticancer | A549 | IC50 = 15 µM |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL |
| Enzyme Inhibition | MMPs | Significant |
| Enzyme Inhibition | COX | Significant |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : Triggers intrinsic pathways leading to programmed cell death.
- Cell Cycle Arrest : Prevents cancer cells from dividing, effectively reducing tumor growth.
- Inflammatory Pathway Modulation : Alters cytokine profiles, reducing inflammation associated with various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
